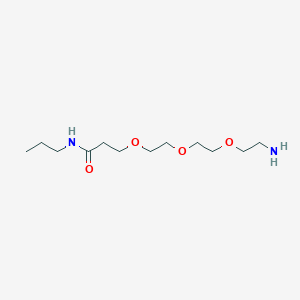
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with triethylene glycol monobenzyl ether, which reacts with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate then undergoes a reaction with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a linker in the synthesis of antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can act as a linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s ethoxy groups allow it to interact with various cellular components, while the amino group can form bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy and amino groups, used in similar applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: A similar compound with a carboxylic acid group, used in research and industrial applications.
Uniqueness
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in targeted drug delivery systems .
Properties
Molecular Formula |
C12H26N2O4 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-propylpropanamide |
InChI |
InChI=1S/C12H26N2O4/c1-2-5-14-12(15)3-6-16-8-10-18-11-9-17-7-4-13/h2-11,13H2,1H3,(H,14,15) |
InChI Key |
AAONBHLIJAKSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















